molecular formula C13H11N3O B10997054 1H-imidazol-1-yl(1-methyl-1H-indol-2-yl)methanone

1H-imidazol-1-yl(1-methyl-1H-indol-2-yl)methanone

Cat. No.: B10997054
M. Wt: 225.25 g/mol
InChI Key: ADYHRNBAGGTTOP-UHFFFAOYSA-N
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Description

1H-imidazol-1-yl(1-methyl-1H-indol-2-yl)methanone is a compound that combines the structural features of both imidazole and indole Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

The synthesis of 1H-imidazol-1-yl(1-methyl-1H-indol-2-yl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-indole-2-carboxylic acid with imidazole in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1H-imidazol-1-yl(1-methyl-1H-indol-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole or indole rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1H-imidazol-1-yl(1-methyl-1H-indol-2-yl)methanone has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1H-imidazol-1-yl(1-methyl-1H-indol-2-yl)methanone involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1H-imidazol-1-yl(1-methyl-1H-indol-2-yl)methanone can be compared with other similar compounds, such as:

    1H-imidazol-2-yl(1-methyl-1H-indol-3-yl)methanone: This compound has a similar structure but with a different substitution pattern on the indole ring.

    1H-imidazol-1-yl(1-ethyl-1H-indol-2-yl)methanone: This compound features an ethyl group instead of a methyl group on the indole ring.

    1H-imidazol-1-yl(1-methyl-1H-indol-2-yl)ethanone: This compound has an ethanone group instead of a methanone group.

The uniqueness of this compound lies in its specific substitution pattern and the combination of imidazole and indole rings, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

imidazol-1-yl-(1-methylindol-2-yl)methanone

InChI

InChI=1S/C13H11N3O/c1-15-11-5-3-2-4-10(11)8-12(15)13(17)16-7-6-14-9-16/h2-9H,1H3

InChI Key

ADYHRNBAGGTTOP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3C=CN=C3

Origin of Product

United States

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